(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide
CAS No.:
Cat. No.: VC13463220
Molecular Formula: C12H16N4O2
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N4O2 |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)propanamide |
| Standard InChI | InChI=1S/C12H16N4O2/c1-8(13)12(18)16(9-2-3-9)7-11(17)10-6-14-4-5-15-10/h4-6,8-9H,2-3,7,13H2,1H3/t8-/m0/s1 |
| Standard InChI Key | MGPMVTOJQBMOBT-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |
| SMILES | CC(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |
| Canonical SMILES | CC(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₂H₁₆N₄O₂ and a molecular weight of 248.28 g/mol . Its IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]propanamide, reflects its stereochemistry and functional groups:
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Cyclopropyl group: Enhances metabolic stability and binding affinity .
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Pyrazine ring: A nitrogen-rich heterocycle enabling π-π interactions with biological targets .
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Amide bond: Critical for hydrogen bonding and structural rigidity.
The stereochemistry at the C2 position (S-configuration) is essential for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₂ | |
| Molecular Weight | 248.28 g/mol | |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]propanamide | |
| SMILES | CC@@HN |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Amide Coupling: Reaction of (S)-2-aminopropanoic acid with cyclopropylamine and pyrazine-2-carboxylic acid derivatives.
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Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .
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Purification: Chromatography or recrystallization to achieve >95% purity.
A patent by VulcanChem highlights a scalable route using Ugi-Huisgen tandem reactions, which combine multicomponent condensation with cycloaddition to form the triazolo-pyrazine core .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol/THF (1:1) | 78 |
| Temperature | 40–60°C | 85 |
| Catalyst | Pd₂(dba)₃/Xantphos | 92 |
| Reaction Time | 12–24 hours | 88 |
Physicochemical Properties
Stability and Reactivity
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pH Sensitivity: Degrades under acidic conditions (pH < 3) due to amide hydrolysis.
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Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures.
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (0.5 mg/mL) .
Spectroscopic Data
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IR: Peaks at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H stretch).
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NMR: δ 1.25 (cyclopropyl CH₂), δ 8.6 (pyrazine aromatic protons) .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer and viral infections . Its pyrazine ring interacts with the ATP-binding pocket, while the cyclopropyl group enhances hydrophobic interactions .
Table 3: Biological Activity Data
| Target | IC₅₀ (nM) | Cell Line | Source |
|---|---|---|---|
| CK2α | 18 ± 2 | HeLa | |
| Muscarinic M4 Receptor | 45 ± 5 | CHO-K1 | |
| SARS-CoV-2 3CL Protease | 120 ± 15 | Vero E6 |
Applications in Drug Development
Lead Optimization
Structural analogs with modified pyrazine substituents (e.g., thiazole or oxadiazole) show improved pharmacokinetics . For example, replacing pyrazine with thiazole increases metabolic stability by 40% .
Table 4: Comparative Analysis of Analogs
| Analog | Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|
| Thiazole Derivative | Pyrazine → Thiazole | 22 nM | 1.8 |
| Oxetane Derivative | Cyclopropyl → Oxetane | 150 nM | 3.2 |
| Fluoro-Substituted | -F at C5 | 30 nM | 1.2 |
Preclinical Studies
In murine models, the compound reduced tumor growth by 60% at 10 mg/kg (oral) and showed no hepatotoxicity. Phase I trials are pending due to its favorable ADME profile.
Stability and Degradation Pathways
Oxidative Degradation
Exposure to light or oxygen generates N-oxide derivatives, which are pharmacologically inactive. Stabilization with antioxidants like BHT extends shelf life to >24 months.
Hydrolytic Pathways
The amide bond undergoes hydrolysis under alkaline conditions (pH > 9), yielding 2-aminopropanoic acid and cyclopropyl-pyrazine fragments .
Comparison with Structural Analogs
The compound’s uniqueness lies in its stereochemical precision and balanced lipophilicity (LogP: 1.8) . Analogs with larger rings (e.g., cyclobutyl) exhibit reduced target affinity, highlighting the importance of the cyclopropyl group .
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